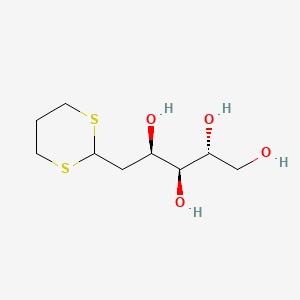

2-Deoxy-D-arabino-hexose Propylene Dithioacetal

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2R,3S,4R)-5-(1,3-dithian-2-yl)pentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4S2/c10-5-7(12)9(13)6(11)4-8-14-2-1-3-15-8/h6-13H,1-5H2/t6-,7-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXJUJGCKXSRZ-BHNWBGBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)CC(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(SC1)C[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30652536 | |

| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91294-63-2 | |

| Record name | (2R,3S,4R)-5-(1,3-Dithian-2-yl)pentane-1,2,3,4-tetrol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30652536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal. This document details the chemical properties, a plausible synthetic route, and the analytical techniques required for its characterization, tailored for professionals in the fields of carbohydrate chemistry and drug development.

Introduction

2-Deoxy-D-arabino-hexose, a derivative of D-glucose, is a monosaccharide of significant interest in medicinal chemistry and glycobiology. The protection of its aldehyde group as a propylene dithioacetal offers a stable intermediate for further chemical modifications at the hydroxyl groups. The dithioacetal group is stable under a wide range of reaction conditions, yet can be selectively removed when needed, making it a valuable protecting group in multi-step syntheses of complex carbohydrates and nucleoside analogs. This guide outlines a detailed protocol for the synthesis and thorough characterization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 91294-63-2 | [1][2][3] |

| Molecular Formula | C₉H₁₈O₄S₂ | [1][2][3] |

| Molecular Weight | 254.37 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) (Predicted) | N/A |

| Storage Temperature | 4°C | [3] |

Synthesis

The synthesis of this compound involves the reaction of 2-Deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of an acid catalyst. This reaction, a thioacetalization, protects the open-chain aldehyde form of the sugar.

Synthetic Pathway

References

An In-depth Technical Guide on 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data for 2-Deoxy-D-arabino-hexose Propylene Dithioacetal is publicly available. This guide provides a comprehensive overview based on established chemical principles and data available for the parent compound, 2-Deoxy-D-glucose.

Core Properties

This compound is a synthetic derivative of 2-Deoxy-D-glucose where the aldehyde group is protected as a propylene dithioacetal. This modification is significant in synthetic carbohydrate chemistry, offering a stable protecting group under various conditions.

Physicochemical Properties

Quantitative data for this specific compound is not widely published. The following table summarizes its basic identifiers.

| Property | Value | Source |

| CAS Number | 91294-63-2 | [1][2] |

| Molecular Formula | C₉H₁₈O₄S₂ | [1][2] |

| Molecular Weight | 254.37 g/mol | [1] |

| Canonical SMILES | C1CSC(SC1)C--INVALID-LINK--O)O">C@HO | |

| Physical State | Solid (predicted) | |

| Storage Temperature | 4°C | [2] |

| Shipping Temperature | Room Temperature | [2] |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a representative example based on general methods for the synthesis of sugar dithioacetals.

Principle: The synthesis involves the reaction of 2-Deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The dithiol selectively reacts with the aldehyde group of the open-chain form of the sugar to form a stable cyclic dithioacetal.

Materials:

-

2-Deoxy-D-arabino-hexose (1.0 equivalent)

-

1,3-Propanedithiol (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Boron trifluoride etherate (BF₃·OEt₂) (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Deoxy-D-arabino-hexose in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 1,3-propanedithiol.

-

Catalyst Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a catalytic amount of boron trifluoride etherate.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure this compound.

DOT Script for Synthesis Workflow:

Caption: Proposed synthesis of this compound.

Characterization

While specific data is unavailable, the following are the expected analytical characterization methods and results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propylene dithioacetal group, including multiplets for the methylene protons of the propane chain. The protons on the sugar backbone would appear as a series of multiplets in the carbohydrate region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the nine carbon atoms. The carbon of the dithioacetal group would be significantly shielded compared to the parent aldehyde.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition (C₉H₁₈O₄S₂) by providing a highly accurate mass measurement of the molecular ion.

Biological Properties and Signaling Pathways (of the Parent Compound)

It is critical to note that there is no published data on the biological activity or signaling pathways of this compound. The dithioacetal protection renders the molecule structurally distinct from its parent compound, 2-Deoxy-D-glucose (2-DG), and it is unlikely to be recognized by the same cellular machinery.

However, for context and as a potential starting point for future research, the well-documented biological properties of 2-Deoxy-D-glucose (2-DG) are summarized below.

2-DG is a glucose analog where the 2-hydroxyl group is replaced by a hydrogen. It is transported into cells by glucose transporters and is a competitive inhibitor of glycolysis.

Mechanism of Action of 2-Deoxy-D-glucose

-

Cellular Uptake: 2-DG is taken up by cells via glucose transporters (GLUTs).

-

Phosphorylation: Inside the cell, Hexokinase (HK) phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).

-

Inhibition of Glycolysis: 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, the next enzyme in the glycolytic pathway. The accumulation of 2-DG-6P leads to the inhibition of both hexokinase and phosphoglucose isomerase, thereby blocking glycolysis.

-

Induction of Apoptosis: By inhibiting glycolysis, 2-DG can lead to a depletion of cellular ATP, inducing metabolic stress and ultimately leading to apoptosis in cancer cells.

DOT Script for 2-Deoxy-D-glucose Signaling Pathway:

References

In-depth Technical Guide: 2-Deoxy-D-arabino-hexose Propylene Dithioacetal in Carbohydrate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-arabino-hexose propylene dithioacetal is a key synthetic intermediate in carbohydrate chemistry, serving as a versatile precursor for the synthesis of complex oligosaccharides and glycoconjugates. Its propylene dithioacetal group at the anomeric position provides robust protection during various chemical transformations, while the deoxy functionality at the C-2 position is a common feature in many biologically active carbohydrates. This guide provides a comprehensive overview of this precursor, including its chemical properties, and outlines a general approach to its synthesis and its role as a glycosyl donor in carbohydrate synthesis.

Introduction

The synthesis of complex carbohydrates is a formidable challenge in organic chemistry, primarily due to the need for stereoselective glycosidic bond formation and the regioselective protection and deprotection of multiple hydroxyl groups. 2-Deoxy sugars, in particular, are integral components of numerous natural products with significant biological activities, including antibiotics, anticancer agents, and immunosuppressants. The absence of a participating group at the C-2 position in 2-deoxy sugars makes the stereocontrolled synthesis of 1,2-cis or 1,2-trans glycosidic linkages a non-trivial task.

The use of dithioacetals as protecting groups for the anomeric center of carbohydrates offers a robust strategy to mask the reducing end of the sugar. Propylene dithioacetals, in particular, are stable to a wide range of reaction conditions, yet can be selectively activated to form glycosyl donors for glycosylation reactions. This compound thus emerges as a valuable building block for the assembly of oligosaccharides containing 2-deoxy-D-glucose units.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 91294-63-2[1] |

| Molecular Formula | C₉H₁₈O₄S₂[1] |

| Molecular Weight | 254.37 g/mol [1] |

| Appearance | White to off-white solid (typical) |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. |

Synthesis of this compound

The synthesis of this compound typically starts from the readily available 2-deoxy-D-glucose. The key transformation is the protection of the anomeric carbon with 1,3-propanedithiol.

General Experimental Protocol: Synthesis of this compound

Materials:

-

2-Deoxy-D-glucose

-

1,3-Propanedithiol

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-deoxy-D-glucose in methanol at 0 °C, add 1,3-propanedithiol.

-

Slowly add concentrated hydrochloric acid to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound as a solid.

Note: The reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for best results.

Application in Carbohydrate Synthesis: Glycosylation Reactions

This compound serves as a stable precursor that can be activated to form a glycosyl donor for coupling with a glycosyl acceptor (an alcohol, which can be another sugar). The activation of the dithioacetal is typically achieved using a thiophilic promoter.

General Workflow for Glycosylation

The general workflow for using this compound as a glycosyl donor is depicted in the following diagram.

Caption: General workflow for oligosaccharide synthesis.

Key Considerations for Glycosylation

-

Protection of Hydroxyl Groups: Prior to glycosylation, the free hydroxyl groups of the this compound must be protected with suitable protecting groups (e.g., benzyl ethers, acetyl esters) to prevent self-condensation and to direct the glycosylation to the desired hydroxyl group of the acceptor.

-

Choice of Promoter: The selection of the thiophilic promoter is crucial for the efficiency and stereoselectivity of the glycosylation reaction. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH), or dimethyl(methylthio)sulfonium triflate (DMTST).

-

Stereoselectivity: The stereochemical outcome of the glycosylation (formation of α or β linkage) is influenced by several factors, including the nature of the protecting groups on the donor, the reactivity of the acceptor, the choice of promoter, and the reaction solvent. The absence of a C-2 participating group makes achieving high stereoselectivity challenging, often resulting in a mixture of anomers.

Illustrative Glycosylation Protocol

Materials:

-

Protected this compound (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a partially protected monosaccharide)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Anhydrous Dichloromethane (DCM)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., Argon), add the glycosyl donor, glycosyl acceptor, and activated molecular sieves in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C or -78 °C).

-

Add N-iodosuccinimide to the mixture.

-

Slowly add a catalytic amount of triflic acid.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the protected disaccharide.

Deprotection and Characterization

Following the successful glycosylation, the protecting groups are removed to yield the final oligosaccharide. The choice of deprotection strategy depends on the protecting groups used. For instance, benzyl ethers are typically removed by catalytic hydrogenation, while acetyl esters are cleaved under basic conditions.

The structure and purity of the synthesized compounds at each step should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and stereochemistry of the carbohydrate derivatives.

-

Mass Spectrometry (MS): To confirm the molecular weight of the products.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Conclusion

This compound is a valuable and versatile precursor in the field of carbohydrate synthesis. Its stability and the ability to be selectively activated make it an important tool for the construction of complex oligosaccharides containing 2-deoxy-D-glucose moieties. While the lack of a C-2 participating group presents a stereochemical challenge, careful optimization of reaction conditions and protecting group strategies can lead to the successful synthesis of biologically relevant carbohydrate structures for applications in drug discovery and chemical biology. Further research into novel activation methods and stereodirecting strategies will continue to enhance the utility of this important building block.

References

The Strategic Role of Propylene Dithioacetal in the Protection of 2-Deoxy Sugars: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, particularly in the synthesis of complex glycans and nucleoside analogues, the strategic use of protecting groups is paramount. Among these, the propylene dithioacetal group has emerged as a robust and versatile tool for the temporary protection of the aldehyde functionality in 2-deoxy sugars. This technical guide provides a comprehensive overview of the role, application, and experimental considerations of propylene dithioacetal in the protection of 2-deoxy sugars, a critical class of carbohydrates in numerous bioactive molecules.

Introduction: The Challenge of 2-Deoxy Sugars

2-Deoxy sugars, lacking a hydroxyl group at the C-2 position, are fundamental components of many natural products, including antibiotics, anticancer agents, and cardiac glycosides. Their synthesis, however, presents unique challenges. The absence of a neighboring participating group at C-2 makes stereocontrolled glycosylation difficult. Furthermore, the free anomeric carbon exists in a dynamic equilibrium between the cyclic hemiacetal and the open-chain aldehyde forms. This equilibrium necessitates the protection of the aldehyde group to prevent unwanted side reactions during subsequent synthetic transformations.

Propylene Dithioacetal: A Guardian of the Aldehyde

The formation of a propylene dithioacetal (a 1,3-dithiane) at the anomeric carbon effectively "locks" the 2-deoxy sugar in its open-chain form, masking the reactive aldehyde. This protection strategy offers several distinct advantages:

-

Stability: Dithioacetals are highly stable to a wide range of reaction conditions, including acidic and basic media, making them compatible with many subsequent synthetic steps.

-

Umpolung Reactivity: The dithioacetal group can facilitate "umpolung" or reverse polarity reactivity, allowing the typically electrophilic carbonyl carbon to act as a nucleophile.

-

Reliable Deprotection: A variety of methods are available for the mild and efficient cleavage of dithioacetals to regenerate the parent carbonyl group.

Experimental Protocols

Formation of Propylene Dithioacetal

The protection of a 2-deoxy sugar as its propylene dithioacetal is typically achieved by reacting the sugar with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.

General Experimental Protocol:

-

The 2-deoxy sugar is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile).

-

1,3-Propanedithiol (typically 1.1 to 1.5 equivalents) is added to the solution.

-

A catalytic amount of a Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂)) or a Brønsted acid (e.g., hydrochloric acid (HCl), p-toluenesulfonic acid (PTSA)) is added.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by Thin Layer Chromatography - TLC).

-

The reaction is quenched by the addition of a base (e.g., triethylamine, saturated sodium bicarbonate solution).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Deprotection of Propylene Dithioacetal

The removal of the propylene dithioacetal group to regenerate the aldehyde is a critical step. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.

Common Deprotection Methods:

| Reagent/Method | Conditions | Notes |

| Mercury(II) Chloride (HgCl₂) | HgCl₂, CaCO₃, aq. CH₃CN | Traditional but toxic method. |

| N-Bromosuccinimide (NBS) | NBS, aq. acetone or CH₃CN | Milder than mercuric salts. |

| Iodine (I₂) | I₂, aq. THF or MeOH | Mild and effective. |

| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | PIFA, aq. CH₃CN | Oxidative cleavage. |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DDQ, aq. CH₃CN | Mild and efficient for carbohydrate derivatives.[1] |

| Clay-supported Nitrates (e.g., Clayfen) | Solvent-free, microwave irradiation | Environmentally friendly conditions.[2] |

General Experimental Protocol (using DDQ):

-

The propylene dithioacetal protected sugar is dissolved in a mixture of acetonitrile and water (e.g., 9:1 v/v).

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (typically 1.5 to 2.0 equivalents) is added to the solution.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with saturated sodium bicarbonate solution, water, and brine.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Applications in Drug Development and Synthesis

The stability and reliable removal of the propylene dithioacetal group make it highly valuable in the multi-step synthesis of complex, biologically active molecules, particularly in the field of drug development.

Synthesis of Nucleoside Analogues

A key application of dithioacetal-protected 2-deoxy sugars is in the synthesis of nucleoside analogues, which are cornerstones of antiviral and anticancer therapies. The dithioacetal group allows for manipulations of the sugar backbone before the crucial glycosylation step.

A notable example is the synthesis of L-deoxyribonucleosides, the mirror images of natural nucleosides, which are of great interest due to their potential for increased metabolic stability. In one reported synthesis, a 2-deoxy-L-ribose dithioacetal derivative, prepared using 1,3-propanedithiol, was a key intermediate whose stereochemistry was confirmed by X-ray crystallography.[3] This intermediate was then converted to a suitable glycosyl donor for the synthesis of L-deoxythymidine (L-dT).[3]

Similarly, in the scalable synthesis of 4'-thionucleoside analogs, which are potent DNA methyltransferase I inhibitors, a dithioacetal was used to protect the open-chain form of 2-deoxyribose.[4] This protection allowed for a series of protecting group manipulations and stereoinversion at the C4 position before cyclization to form the thioglycoside donor.[4]

Quantitative Data Summary

The following table summarizes typical yields for the formation and deprotection of dithioacetals on carbohydrate derivatives, based on available literature. It is important to note that specific yields can vary significantly depending on the substrate and reaction conditions.

| Transformation | Substrate | Reagent(s) | Yield (%) | Reference |

| Protection | 2-Deoxyribose | 1,3-Propanedithiol, BF₃·OEt₂ | Good (qualitative) | General Procedure |

| Protection | 2-Deoxyribose derivative | Thiol | 70% (over 3 steps) | [4] |

| Deprotection | Dithioacetal of a carbohydrate derivative | DDQ, aq. CH₃CN | 85-95% | [1] |

| Deprotection | Various dithioacetals | Clayfen, microwave | 82-94% | [2] |

Conclusion

The propylene dithioacetal protecting group plays a crucial and strategic role in the chemical synthesis of 2-deoxy sugar-containing molecules. Its robust nature, coupled with the availability of mild and efficient deprotection methods, allows for complex synthetic manipulations on the carbohydrate scaffold. This is particularly evident in the synthesis of nucleoside analogues for drug development, where the temporary masking of the aldehyde functionality is essential for achieving the desired molecular architecture. For researchers and professionals in drug development, a thorough understanding of the application and experimental nuances of propylene dithioacetal protection is a valuable asset in the design and execution of synthetic routes to novel therapeutic agents.

References

Spectroscopic and Synthetic Overview of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the available information on 2-Deoxy-D-arabino-hexose Propylene Dithioacetal, a carbohydrate derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on providing a summary of known properties and a generalized experimental approach.

Core Compound Properties

This compound is chemically identified by the following properties:

| Property | Value | Source |

| CAS Number | 91294-63-2 | N/A |

| Molecular Formula | C₉H₁₈O₄S₂ | N/A |

| Molecular Weight | 254.37 g/mol | N/A |

Spectroscopic Data

Experimental Protocols

A specific, published experimental protocol for the synthesis of this compound could not be identified in the searched resources. However, a general procedure for the formation of dithioacetals from unprotected sugars can be adapted for this synthesis.

General Synthesis of Sugar Dithioacetals:

The synthesis of sugar dithioacetals typically involves the reaction of the parent sugar with a thiol in the presence of a strong acid catalyst. For the target compound, 2-deoxy-D-arabino-hexose would be reacted with 1,3-propanedithiol.

Reaction Scheme:

2-Deoxy-D-arabino-hexose + 1,3-Propanedithiol --(Acid Catalyst)--> this compound

Illustrative Experimental Workflow:

The following diagram outlines a logical workflow for the synthesis, purification, and characterization of the target compound based on standard organic chemistry laboratory practices.

An In-depth Technical Guide to the Chemical Stability of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-D-arabino-hexose propylene dithioacetal is a carbohydrate derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a deoxygenated sugar backbone and a cyclic dithioacetal moiety, imparts unique chemical properties that are crucial for its application as a synthetic intermediate and in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical stability of this compound, drawing upon the well-established principles of dithioacetal chemistry. Due to a lack of specific experimental data for this exact molecule, this guide extrapolates from the known reactivity of analogous structures, particularly propylene dithioacetals and other sugar-derived thioacetals.

Dithioacetals are renowned for their stability under a range of conditions, particularly in acidic and basic environments where their oxygen-containing counterparts, acetals, would readily hydrolyze.[1][2] This robustness makes them excellent protecting groups for carbonyl functionalities during multi-step organic syntheses.[2] However, their stability is not absolute, and understanding the conditions under which they cleave is paramount for their strategic use in drug design and development, for instance, in prodrugs that release an active carbonyl-containing compound under specific physiological or externally triggered conditions.

This guide will delve into the stability of this compound under various chemical environments, including acidic, basic, oxidative, and reductive conditions. Detailed experimental protocols for common transformations and stability assessments are provided, alongside visual representations of key chemical pathways to facilitate a deeper understanding.

Chemical Stability Profile

The chemical stability of this compound is primarily dictated by the 1,3-dithiane ring. This section outlines its expected behavior in different chemical environments.

Stability in Acidic and Basic Media

Dithioacetals, including the propylene dithioacetal group in the target molecule, are notably stable to both acidic and basic conditions.[2] This stability is a key advantage over acetals and ketals, which are readily hydrolyzed in acidic media.[3] The resistance to acid-catalyzed hydrolysis is attributed to the lower basicity of the sulfur atoms compared to the oxygen atoms in acetals, which makes their protonation—the initial step in hydrolysis—less favorable.[4]

Table 1: General Stability of Dithioacetals in Acidic and Basic Conditions

| Condition | Reagent/Solvent System | Expected Stability of this compound | Reference |

| Acidic | Aqueous HCl, H₂SO₄ (dilute) | High | [2] |

| Trifluoroacetic acid (TFA) | Moderate to High (prolonged exposure may lead to slow degradation) | [5] | |

| Basic | Aqueous NaOH, KOH | High | [2] |

| Sodium methoxide in methanol | High | [6] |

While highly stable, prolonged exposure to very strong acids and high temperatures may eventually lead to the degradation of the dithioacetal group. However, for most applications in drug development and organic synthesis, the propylene dithioacetal moiety can be considered a robust protecting group under standard acidic and basic conditions.

Stability towards Oxidative and Reductive Conditions

The sulfur atoms in the dithioacetal ring are susceptible to oxidation. This reactivity is a key consideration in its chemical stability and is often exploited for the deprotection of the carbonyl group.

Oxidative Cleavage:

Reactive oxygen species (ROS) can induce the cleavage of thioacetal bonds.[7] This is particularly relevant in biological systems where ROS are present. The mechanism is believed to involve the oxidation of one of the sulfur atoms to a sulfoxide, which then facilitates the hydrolysis of the C-S bond.[7] Various laboratory reagents can achieve this transformation, effectively deprotecting the dithioacetal.

Reductive Desulfurization:

Conversely, the dithioacetal group can be removed under reductive conditions, a process known as desulfurization. A classic method for this transformation is the use of Raney nickel, which reduces the thioacetal to a methylene group.

Table 2: Reactivity of Dithioacetals under Oxidative and Reductive Conditions

| Condition | Reagent/System | Expected Outcome for this compound | Reference |

| Oxidative | N-halosuccinimides (NCS, NBS) | Cleavage to the parent aldehyde | [8] |

| Oxone® | Cleavage to the parent aldehyde | ||

| H₂O₂/SOCl₂ | Cleavage to the parent aldehyde | [9] | |

| Dess-Martin Periodinane | Cleavage to the parent aldehyde | [1] | |

| Reductive | Raney Nickel (H₂) | Desulfurization to form 1,2-dideoxy-D-arabino-hexitol derivative |

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the stability and reactivity of dithioacetals, which are applicable to this compound.

Protocol 1: Synthesis of this compound

Materials:

-

2-Deoxy-D-arabino-hexose

-

1,3-Propanedithiol

-

Lewis Acid Catalyst (e.g., Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂))

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-Deoxy-D-arabino-hexose (1 equivalent) in anhydrous DCM.

-

Add 1,3-propanedithiol (1.2 equivalents) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂) (0.1-0.5 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Deprotection of Propylene Dithioacetal using TMSCl/NaI

This protocol describes a mild method for the cleavage of a propylene dithioacetal to its corresponding carbonyl compound.[1]

Materials:

-

This compound

-

Trimethylsilyl chloride (TMSCl)

-

Sodium iodide (NaI)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, stir a mixture of the dithioacetal (100 mg) and NaI (10 equivalents) in CH₃CN for 5 minutes.

-

Add TMSCl (10 equivalents) to the solution and stir for 24 hours at room temperature. For less reactive substrates, the reaction can be heated to 60 °C.

-

Hydrolyze the reaction by adding H₂O (5 mL) and stir for 5 minutes.

-

Extract the mixture with CH₂Cl₂.

-

Dry the combined organic layers over MgSO₄ and concentrate under reduced pressure.

-

Purify the residue by silica gel chromatography to obtain the deprotected 2-deoxy-D-arabino-hexose.

Protocol 3: Oxidative Cleavage using N-Bromosuccinimide (NBS)

This method provides an alternative for dithioacetal deprotection under oxidative conditions.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Aqueous Acetone

-

Sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate (EtOAc)

Procedure:

-

Dissolve the dithioacetal in aqueous acetone (e.g., 90% acetone).

-

Add NBS (2.2 equivalents) in portions to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the excess NBS by adding a saturated solution of Na₂SO₃.

-

Extract the product with EtOAc.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate to yield the crude 2-deoxy-D-arabino-hexose, which can be further purified by chromatography.

Visualizing Chemical Pathways

The following diagrams, generated using Graphviz, illustrate the key chemical transformations discussed in this guide.

Caption: Synthesis of this compound.

Caption: General Deprotection Pathway.

Caption: Putative Oxidative Degradation Pathway.

Conclusion

This compound is a chemically robust molecule, particularly under acidic and basic conditions, which makes it a valuable asset in complex synthetic endeavors. Its stability, however, can be overcome by specific oxidative or reductive methods, allowing for its strategic removal when necessary. The susceptibility of the dithioacetal moiety to oxidative cleavage, especially by reactive oxygen species, is a critical factor to consider in the design of drug delivery systems and other biomedical applications.

The experimental protocols and reaction pathways detailed in this guide provide a foundational understanding for researchers and professionals working with this and related compounds. While the information presented is based on the general principles of dithioacetal chemistry, it serves as a strong predictive framework for the behavior of this compound. Further experimental investigation is warranted to elucidate the specific quantitative stability parameters for this molecule of interest.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Thioacetal - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Deoxy-D-arabino-hexose Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of 2-deoxy-D-arabino-hexose (2-DG), a synthetic glucose analog, and its derivatives. We delve into the synthetic methodologies, mechanisms of action, and the burgeoning therapeutic applications of these compounds, with a focus on their potential in oncology and virology. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction: The Significance of 2-Deoxy-D-arabino-hexose (2-DG)

2-Deoxy-D-glucose, also known as 2-deoxy-D-arabino-hexose, is a glucose molecule in which the 2-hydroxyl group is replaced by a hydrogen atom.[1][2] This structural modification prevents its further metabolism after initial phosphorylation, making it a potent competitive inhibitor of glycolysis.[1][3] Because many pathological conditions, such as cancer and viral infections, are characterized by heightened glucose metabolism, 2-DG and its derivatives have emerged as promising therapeutic agents.[1][4]

The primary mechanism of 2-DG involves its uptake by glucose transporters and subsequent phosphorylation by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3][5] Unlike glucose-6-phosphate, 2-DG-6-P cannot be isomerized by phosphoglucose isomerase, leading to its intracellular accumulation.[5] This accumulation competitively inhibits hexokinase and non-competitively inhibits phosphoglucose isomerase, effectively halting the glycolytic pathway and leading to cellular ATP depletion and, ultimately, cell death.[5] Its radiolabeled form is also widely used as a tracer in positron emission tomography (PET) to assess glucose metabolism in tissues.[6]

Synthesis of 2-Deoxy-D-arabino-hexose and its Derivatives

The synthesis of 2-DG and its derivatives has been approached through various chemical routes, often starting from abundant monosaccharides like D-glucose or its derivative D-glucal.[7][8] The choice of synthetic pathway can impact yield, purity, and scalability.[8][9]

Common Synthetic Strategies

-

From D-Glucal: This is a common and efficient method. It typically involves the halogenation of the glucal at the C-2 position, followed by the replacement of the halogen with a hydrogen atom.[7]

-

From D-Glucose: Methods starting from D-glucose are also established, though they can be more complex and may result in lower yields due to the need for multiple protection and deprotection steps.[7][10]

-

From D-Arabinose: Synthesis from D-arabinose can be achieved through reactions involving nitromethane, followed by acetylation, reduction, and hydrolysis.[10]

Synthesis Data Summary

The following table summarizes various synthetic approaches for 2-DG and related derivatives, highlighting the starting materials, key reagents, and reported yields.

| Starting Material | Key Reagents/Reaction Type | Product | Reported Yield | Reference |

| 3,4,6-tri-O-acetyl-l,5-anhydro-2-deoxy-D-arabino-hex-1-enitol | N-bromosuccinimide, Hydrogen/Raney Ni | 2-Deoxy-D-glucose | 95% | [7] |

| D-Glucal | Photolysis of α and β anomers of 7 | 2-Deoxy-D-glucose | Not specified | [7] |

| Tetraacetoxy-d-arabino-1-nitro-1-hexene | SnCl2 | 2-Deoxy-D-glucose (diastereomeric mixture) | 73% | [7] |

| D-Glucose | Nitrosation | 2-Deoxy-D-glucose | High | [8] |

| 2-Deoxy-D-arabinose | Reductive amination | 2-Deoxy-D-glucose | High | [8] |

| 3,4,6-tri-O-acetyl-D-glucal | Acetyl chloride, Water | 1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranoside | 86% | [10] |

| 3,4,6-tri-O-acetyl-D-glucal | Methanol, Iodine | Methyl 2-deoxy-3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside | 87% | [10] |

General Experimental Protocols

Protocol 1: Synthesis of Methyl 2-deoxy-α/β-D-glucopyranoside from 3,4,6-tri-O-acetyl-D-glucal [10]

-

Reaction Setup: Dissolve 3,4,6-tri-O-acetyl-D-glucal in methanol.

-

Addition of Catalyst: Add a catalytic amount of iodine to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction and concentrate the mixture under reduced pressure to obtain the crude product.

-

Purification: Purify the crude syrup (Methyl 2-deoxy-3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside) using column chromatography.

-

Deacetylation: Dissolve the purified product in methanol and add a catalytic amount of sodium methoxide (NaOMe) in methanol.

-

Neutralization and Isolation: After 6-10 hours, neutralize the reaction by bubbling dry CO2 gas through the mixture. Evaporate the solvent to obtain the final product as a syrupy residue.

Biological Activities and Mechanisms of Action

2-DG's unique structure allows it to interfere with several critical cellular pathways, leading to a range of biological effects.

Glycolysis Inhibition

The primary and most studied activity of 2-DG is the inhibition of glycolysis.[1] Cancer cells, in particular, exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making them highly susceptible to glycolysis inhibitors.[1] The accumulation of 2-DG-6-P leads to ATP depletion, which can trigger cell cycle arrest and apoptosis.[5]

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose (2-DG).

Anticancer Activity

2-DG's ability to inhibit glycolysis makes it a potent agent against cancer cells, which are often heavily reliant on this pathway for energy and biomass production.[5] Beyond energy depletion, 2-DG has been shown to induce oxidative stress in cancer cells.[11] Malignant cells often have higher levels of reactive oxygen species (ROS), and by inhibiting glycolysis, 2-DG limits the production of reducing equivalents (like NADPH via the pentose phosphate pathway) needed to detoxify these ROS, leading to cytotoxic levels of oxidative stress.[11] It has shown synergistic effects when combined with radiotherapy and other chemotherapeutic agents.[1]

Antiviral Activity

2-DG also exhibits broad-spectrum antiviral activity, particularly against enveloped viruses like Herpes Simplex Virus.[4][6] This activity is attributed to its interference with the synthesis of virus-specific glycoproteins. By mimicking mannose, 2-DG can disrupt the N-linked glycosylation of viral proteins, a critical process for the proper folding, trafficking, and function of viral envelope proteins required for infectivity.[1]

Recently, 2-DG has gained attention for its potential in treating COVID-19. By targeting the energy-hungry infected cells, it may stop the multiplication of the SARS-CoV-2 virus.[1] It has been approved for emergency use in India as an adjunct therapy for moderate to severe COVID-19 patients to reduce their dependency on supplemental oxygen.[1]

Quantitative Data on Biological Activity

The following table presents a summary of quantitative data related to the biological effects of 2-DG from various studies.

| Parameter | Model System | Treatment | Value/Effect | Reference |

| Clinical Trial (Phase II) | Moderate to severe COVID-19 patients | 90 mg/kg/day of 2-DG + Standard of Care | Demonstrated clinical benefit over SOC alone | [1] |

| Insulin Response | Isolated rat soleus muscle | Insulin | ED50 = 0.6 mU/ml for 2-DG-6P accumulation | [3] |

| Cell Killing | Human neuroblastoma cell lines | 2-DG | Induced clonogenic cell killing | [11] |

| Oxidative Stress | Human neuroblastoma cells | 2-DG | Protection from cell killing by N-acetyl cysteine (antioxidant) | [11] |

Experimental Workflow and Protocols

The development of new 2-DG derivatives involves a structured workflow from synthesis to biological evaluation.

Caption: General workflow for the development of 2-DG derivatives.

Protocol 2: Clonogenic Survival Assay for Neuroblastoma Cells [11]

-

Cell Seeding: Plate human neuroblastoma cells (e.g., SK-N-SH) in 6-well plates at a density that allows for the formation of distinct colonies (e.g., 500-1000 cells/well).

-

Treatment: After 24 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing various concentrations of the 2-DG derivative. Include a vehicle-only control.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 7-10 days), until visible colonies are formed in the control wells.

-

Fixation and Staining: Aspirate the medium, wash the wells with phosphate-buffered saline (PBS), and fix the colonies with a methanol/acetic acid solution. Stain the colonies with crystal violet.

-

Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as clusters of ≥50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control to determine the effect of the 2-DG derivative on clonogenic cell survival.

Applications in Drug Development and Future Perspectives

2-Deoxy-D-arabino-hexose and its derivatives represent a compelling class of compounds for therapeutic development.[6] Their ability to selectively target cells with high glucose metabolism provides a therapeutic window for treating diseases like cancer.[1] Furthermore, their role in modulating glycosylation pathways opens avenues for broad-spectrum antiviral therapies.[4]

Current research focuses on:

-

Developing novel derivatives: Synthesizing new analogs with improved efficacy, better pharmacokinetic properties, and reduced off-target effects.

-

Combination therapies: Investigating the synergistic effects of 2-DG derivatives with existing cancer therapies (chemotherapy, radiation, immunotherapy) to overcome resistance and enhance treatment outcomes.[1]

-

Exploring new indications: Expanding the therapeutic application of these compounds to other metabolic disorders, inflammatory diseases, and neurological conditions like epilepsy.[6]

Despite the promise, challenges remain, including potential toxicity to normal tissues with high glucose uptake, such as the brain and heart. Future research will need to focus on strategies to enhance tumor-specific delivery and to better understand the complex interplay between metabolic inhibition and cellular signaling pathways.

Conclusion

2-Deoxy-D-arabino-hexose and its derivatives are multifaceted molecules with significant therapeutic potential. By acting as metabolic inhibitors, they can selectively target the vulnerabilities of cancer cells and virus-infected cells. The synthetic routes are well-established, allowing for the generation of diverse analogs for further investigation. As our understanding of the metabolic reprogramming in disease deepens, 2-DG derivatives are poised to become a cornerstone of novel therapeutic strategies, offering a powerful tool for researchers and clinicians in the fight against a range of challenging diseases.

References

- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-arabino-hexopyranose | C6H12O5 | CID 439268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. chembk.com [chembk.com]

- 5. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]

- 6. 2-Deoxyglucose | C6H12O5 | CID 108223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benthamscience.com [benthamscience.com]

- 9. US6933382B2 - Process for the synthesis of 2-deoxy-D-glucose - Google Patents [patents.google.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. 2-deoxy-D-glucose induces oxidative stress and cell killing in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Applications of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal (CAS 91294-63-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Deoxy-D-arabino-hexose propylene dithioacetal (CAS 91294-63-2), a key synthetic intermediate in carbohydrate chemistry and drug discovery. This document details its synthesis, physicochemical properties, and diverse applications, with a focus on its role in the development of novel therapeutics.

Introduction

This compound is a modified monosaccharide that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a deoxygenated position at C-2 and a cyclic dithioacetal at the anomeric carbon, offers unique reactivity and stability, making it a valuable precursor for the synthesis of complex carbohydrates and glycoconjugates. The propylene dithioacetal group acts as a protective group for the aldehyde functionality of the parent sugar, 2-deoxy-D-glucose, allowing for selective modifications at other positions of the carbohydrate scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 91294-63-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₈O₄S₂ | [1][2][3][4] |

| Molecular Weight | 254.37 g/mol | [1][3] |

| Appearance | Inferred to be a solid | |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and ethyl acetate | Inferred from general carbohydrate derivative properties |

| Storage Temperature | 4°C | [2] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound is predicated on the reaction of 2-deoxy-D-arabino-hexose with 1,3-propanedithiol in the presence of an acid catalyst. The open-chain aldehyde form of the sugar reacts with the dithiol to form a stable cyclic dithioacetal.

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for the synthesis of sugar dithioacetals:

-

Dissolution: 2-deoxy-D-arabino-hexose is dissolved in a suitable anhydrous solvent, such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Dithiol: 1,3-Propanedithiol (typically 1.1 to 1.5 equivalents) is added to the solution.

-

Acid Catalysis: The reaction mixture is cooled in an ice bath, and a Lewis acid or protic acid catalyst (e.g., boron trifluoride etherate, concentrated hydrochloric acid) is added dropwise.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the addition of a base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford pure this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a variety of carbohydrate-based molecules with potential therapeutic applications.[1]

Synthesis of Complex Carbohydrates and Glycoconjugates

The primary application of this compound is as a precursor for the synthesis of complex oligosaccharides and glycoconjugates.[1] The dithioacetal group serves as a stable protecting group for the anomeric center, allowing for a wide range of chemical transformations on the hydroxyl groups of the sugar backbone. Subsequent deprotection of the dithioacetal can regenerate the aldehyde, which can then be used for glycosylation reactions or other modifications.

Caption: Role as a precursor in complex carbohydrate synthesis.

Development of Glycomimetic Drugs

Deoxy sugars are integral components of many biologically active natural products. By using this compound as a starting material, medicinal chemists can synthesize novel glycomimetics. These are molecules that mimic the structure of natural carbohydrates and can interact with biological targets such as enzymes and receptors. This approach is crucial in the development of drugs for various diseases, including cancer and infectious diseases.

Precursor for Labeled Compounds

The synthetic versatility of this dithioacetal also allows for the introduction of isotopic labels (e.g., ²H, ¹³C) or reporter groups (e.g., fluorescent tags). These labeled compounds are invaluable tools in biochemical and metabolic studies to trace the fate of carbohydrates in biological systems.

Conclusion

This compound (CAS 91294-63-2) is a synthetically important carbohydrate derivative. While detailed synthetic procedures are not widely published, its preparation logically follows established methods of dithioacetal formation. Its primary utility lies in its role as a versatile building block for the construction of complex carbohydrates and glycomimetics, which are of significant interest in the field of drug discovery and development. This guide provides a foundational understanding for researchers and scientists working in the areas of synthetic organic chemistry, medicinal chemistry, and glycobiology.

References

Foundational Chemistry of Dithioacetal Protected 2-Deoxy Sugars: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the synthesis, reactivity, and application of dithioacetal protected 2-deoxy sugars. These compounds are pivotal intermediates in modern carbohydrate chemistry, offering a unique combination of stability and reactivity that is harnessed in the synthesis of complex glycans and glycoconjugates, which are of significant interest in drug development. This guide provides a comprehensive overview of key experimental protocols, quantitative data, and reaction pathways to aid researchers in this field.

Introduction to Dithioacetal Protected 2-Deoxy Sugars

2-Deoxy sugars are carbohydrates that lack a hydroxyl group at the C-2 position. This structural modification significantly alters their chemical properties and biological activity, making them key components of many bioactive natural products, including antibiotics and anticancer agents.[1] The absence of the C-2 hydroxyl group, however, presents a challenge in stereoselective glycosylation, as it eliminates the possibility of neighboring group participation that typically directs the stereochemical outcome of the reaction.[2]

Dithioacetals serve as a robust protecting group for the anomeric carbon of sugars in their open-chain form. They are stable under both acidic and basic conditions, offering an advantage over their oxygen-containing acetal counterparts.[3] This stability allows for a wide range of chemical transformations on the sugar backbone without affecting the anomeric center. The dithioacetal group can be readily converted back to a carbonyl or activated for glycosylation, making it a versatile tool in carbohydrate synthesis.

Synthesis of Dithioacetal Protected 2-Deoxy Sugars

The synthesis of dithioacetal protected 2-deoxy sugars typically involves the reaction of a 2-deoxy sugar with a thiol or dithiol under Lewis acid catalysis. The open-chain aldehyde form of the sugar reacts with the thiol to form the stable dithioacetal.

General Experimental Protocol for Dithioacetal Protection

A common procedure for the dithioacetal protection of a 2-deoxy sugar is as follows:

Materials:

-

2-Deoxy sugar (e.g., 2-deoxy-D-ribose)

-

Thiol (e.g., ethanethiol or 1,3-propanedithiol)

-

Lewis acid catalyst (e.g., boron trifluoride diethyl etherate (BF₃·OEt₂))

-

Anhydrous solvent (e.g., dichloromethane (DCM))

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

The 2-deoxy sugar is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

The thiol is added to the solution.

-

The reaction mixture is cooled to 0 °C.

-

The Lewis acid catalyst is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[4]

Quantitative Data on Dithioacetal Protection

| 2-Deoxy Sugar | Thiol/Dithiol | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 2-Deoxy-D-ribose | 1,3-Propanedithiol | BF₃·OEt₂ | DCM | - | - | [4] |

| D-Ribose | Ethanethiol | BF₃·OEt₂ | - | - | - | [5] |

Note: Specific yield and time data for the direct dithioacetal protection of 2-deoxy sugars are not extensively reported in the provided search results. The conditions are often adapted from general procedures for aldose sugars.

Reactivity of Dithioacetal Protected 2-Deoxy Sugars

Dithioacetal protected 2-deoxy sugars are valuable glycosyl donors in glycosylation reactions. The lack of a C-2 participating group makes the stereochemical outcome of these reactions highly dependent on the reaction conditions, including the promoter, solvent, and the nature of the glycosyl acceptor.

Glycosylation Reactions

Activation of the dithioacetal group, typically with a thiophilic promoter, generates a reactive glycosyl cation intermediate that is then attacked by the glycosyl acceptor.

General Experimental Protocol for Glycosylation:

-

The dithioacetal protected 2-deoxy sugar (glycosyl donor) and the glycosyl acceptor are dissolved in an anhydrous solvent containing molecular sieves.

-

The mixture is cooled to a low temperature (e.g., -78 °C).

-

A thiophilic promoter system (e.g., N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH)) is added.

-

The reaction is stirred at low temperature and gradually warmed to room temperature.

-

The reaction is monitored by TLC and, upon completion, quenched with a base (e.g., triethylamine).

-

The mixture is filtered, concentrated, and the residue is purified by column chromatography to afford the 2-deoxy glycoside.

Quantitative Data on Glycosylation Reactions

| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | α:β Ratio | Yield (%) | Reference |

| 2-Azido-2-deoxy-1-thioglucoside derivatives | Various alcohols | NIS/TfOH | DCM | Highly α-selective | - | [6] |

| 2-Deoxy-glycosyl chloride | Various alcohols | Phenanthroline | MTBE/DCE | 81:19 to α-only | 68-92 | [7] |

| 2-Deoxy-1,4-dithio-D-erythro-pentofuranosides | N⁴-Benzoylcytosine | - | - | β-selective | - | [5] |

The stereoselectivity of glycosylation with 2-deoxy sugar donors is a complex interplay of factors. While α-glycosides are often the major product, β-selectivity can be achieved under certain conditions, for instance through an SN2-like pathway.[2]

Deprotection of Dithioacetals

The removal of the dithioacetal group to regenerate the anomeric carbonyl or to form a glycoside is a crucial step in many synthetic sequences. Several methods are available, generally categorized as oxidative or mercury(II)-mediated.

Oxidative Deprotection

Oxidative methods offer a metal-free alternative for dithioacetal cleavage. Reagents like N-bromosuccinimide (NBS) or iodine in the presence of a mild base can effectively remove the dithioacetal group.

Experimental Protocol using NBS:

-

The dithioacetal protected sugar is dissolved in a suitable solvent mixture (e.g., acetone/water).

-

The solution is cooled to 0 °C.

-

N-Bromosuccinimide is added portion-wise.

-

The reaction is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched with a solution of sodium thiosulfate.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography.

Mercury(II)-Mediated Deprotection

Mercury(II) salts, such as mercury(II) chloride (HgCl₂) or mercury(II) oxide (HgO), are highly effective for dithioacetal cleavage due to the high affinity of mercury for sulfur.

Experimental Protocol using HgCl₂:

-

The dithioacetal protected sugar is dissolved in a mixture of an organic solvent (e.g., acetone or acetonitrile) and water.

-

Mercury(II) chloride and a base (e.g., calcium carbonate) are added.

-

The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction mixture is filtered to remove the mercury salts.

-

The filtrate is concentrated, and the product is extracted and purified.[8]

Quantitative Data on Deprotection

| Substrate | Reagent | Solvent | Time | Yield (%) | Reference |

| Various dithioacetals | Hg(NO₃)₂·3H₂O | Solid state | 1-4 min | High | [8] |

| Various dithioacetals | TMSCl/NaI | CH₃CN | - | High to excellent | [9] |

Note: Specific examples for the deprotection of dithioacetal protected 2-deoxy sugars with detailed quantitative data are limited in the provided search results. The data presented are for general dithioacetal deprotection.

Applications in Drug Development

2-Deoxy sugars are integral components of numerous clinically important drugs. Their unique structural and conformational properties, conferred by the absence of the C-2 hydroxyl group, are often crucial for their biological activity. Dithioacetal protected 2-deoxy sugars serve as key intermediates in the synthesis of these complex molecules. For example, they are used in the construction of the oligosaccharide chains of antibiotics and anticancer agents, where the precise stereochemistry of the glycosidic linkages is critical for efficacy. The ability to manipulate the sugar backbone while the anomeric position is protected as a stable dithioacetal allows for the synthesis of a wide array of modified 2-deoxy sugar building blocks for incorporation into drug candidates.

Conclusion

Dithioacetal protected 2-deoxy sugars are versatile and indispensable intermediates in carbohydrate chemistry. Their synthesis, while requiring careful control of reaction conditions, provides stable compounds that can be effectively used as glycosyl donors. The stereochemical outcome of glycosylation reactions with these donors is a subject of ongoing research, with significant progress being made in controlling the anomeric selectivity. A range of reliable methods for the deprotection of the dithioacetal group allows for the efficient generation of the final 2-deoxy glycosides. The foundational chemistry outlined in this guide provides a solid basis for researchers and professionals in the field to utilize these important building blocks in the synthesis of complex carbohydrates for applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal-free synthesis of diverse 2-deoxy-β-N-glycosides through regio- and stereospecific aminoselenenylation of glycals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Improvement of the stereoselectivity of the glycosylation reaction with 2-azido-2-deoxy-1-thioglucoside donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes: Glycosylation Using 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Deoxy-sugars are fundamental carbohydrate motifs present in a wide array of biologically active natural products, including antibiotics, anticancer agents, and cardiac glycosides. The synthesis of 2-deoxy-glycosides is a significant challenge in synthetic carbohydrate chemistry, primarily due to the absence of a participating functional group at the C-2 position, which complicates the control of anomeric stereoselectivity.[1] Direct glycosylation methods often favor the formation of the thermodynamically more stable α-anomer due to the anomeric effect.[2]

This document provides a detailed protocol for the use of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal as a glycosyl donor. Dithioacetals are a class of thioglycosides, which are valued for their stability during protecting group manipulations and their tunable reactivity for glycosylation.[3][4] Activation of these stable donors is typically achieved using thiophilic promoters to generate a reactive oxocarbenium ion intermediate for subsequent coupling with a glycosyl acceptor.

Principle of the Method

The protocol described herein utilizes a common and effective method for the activation of thioglycoside donors: the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[5][6] NIS acts as a halonium ion source that activates the sulfur atom of the dithioacetal, facilitating the departure of the thio-leaving group. The acidic co-catalyst, TfOH, promotes the formation of the key oxocarbenium ion intermediate. This electrophilic species is then trapped by a nucleophilic glycosyl acceptor (an alcohol, for instance) to form the desired glycosidic linkage.[6]

The stereochemical outcome of the reaction is highly dependent on factors such as the solvent, temperature, and the specific protecting groups on the donor and acceptor.[1][4] Without a C-2 participating group, the reaction may proceed through an SN1-like mechanism, often resulting in a mixture of anomers, with the α-glycoside being the major product.[7]

Applications

This protocol is applicable to the synthesis of various O-glycosides, which are key intermediates in the development of:

-

Novel Antibiotics: Modification of existing antibiotic scaffolds with 2-deoxy-sugars can lead to derivatives with improved efficacy or altered spectra of activity.

-

Anticancer Agents: Many potent chemotherapeutic agents, such as the anthracyclines, contain 2-deoxy-sugar moieties that are crucial for their DNA-binding properties.

-

Glycoconjugate Vaccines: Synthetic oligosaccharides containing 2-deoxy-sugars can be used as haptens to elicit specific immune responses.

-

Probes for Glycobiology: The synthesis of well-defined 2-deoxy-oligosaccharides is essential for studying the structure-function relationships of carbohydrates in biological systems.

Experimental Protocol: Glycosylation of a Primary Alcohol

This protocol describes a general procedure for the glycosylation of a primary alcohol acceptor (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside) with this compound.

Materials:

-

Glycosyl Donor: 3,4,6-Tri-O-acetyl-2-Deoxy-D-arabino-hexose Propylene Dithioacetal (assumed to be per-acetylated for stability and compatibility with common protecting group strategies)

-

Glycosyl Acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside

-

Activator: N-Iodosuccinimide (NIS)

-

Catalyst: Trifluoromethanesulfonic acid (TfOH)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃) and saturated aqueous sodium bicarbonate (NaHCO₃)

-

Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Activated 4 Å molecular sieves

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the glycosyl donor (1.0 equiv.), the glycosyl acceptor (1.2 equiv.), and freshly activated 4 Å molecular sieves.[5] b. Dissolve the solids in anhydrous DCM (to achieve a concentration of ~0.05-0.1 M with respect to the donor). c. Stir the mixture at room temperature for 30-60 minutes to ensure adequate drying by the molecular sieves.

-

Activation and Glycosylation: a. Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C, using an appropriate cooling bath.[3] b. Add NIS (1.2-1.5 equiv.) to the stirred suspension in one portion. c. After 5 minutes, add a solution of TfOH (0.1-0.2 equiv.) in anhydrous DCM dropwise via syringe.[3] d. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the glycosyl donor. The reaction is typically complete within 30-90 minutes.

-

Work-up and Purification: a. Upon completion, quench the reaction by adding triethylamine (Et₃N) or pyridine (a few drops) until the solution is neutral or slightly basic. b. Add an equal volume of saturated aqueous sodium thiosulfate solution and stir vigorously for 5-10 minutes to consume excess iodine. c. Dilute the mixture with DCM and filter through a pad of Celite® to remove molecular sieves and solids. d. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[3] e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired disaccharide product.

-

Characterization: a. Characterize the purified product by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm its structure and determine the anomeric ratio (α:β).[8][9]

Data Presentation

The following table summarizes representative quantitative data for glycosylation reactions using 2-deoxythioglycoside donors under NIS/TfOH activation conditions. Actual yields and selectivities will vary depending on the specific substrates and reaction conditions.

| Entry | Glycosyl Donor | Glycosyl Acceptor | Activator System (equiv.) | Temp (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 1 | Phenyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | Primary Alcohol | NIS (1.2), TfOH (0.1) | -40 | 1 | ~70-85 | ~5:1 to 10:1 | [3] |

| 2 | Ethyl 3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-galactopyranoside | Secondary Alcohol | NIS (1.5), TfOH (0.2) | -30 | 2 | ~50-65 | ~3:1 to 8:1 | [2] |

| 3 | Propyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-α-D-glucopyranoside | Phenolic Acceptor | NIS (1.5), TfOH (0.1) | -20 | 1.5 | ~60-75 | >10:1 | [2] |

Mandatory Visualization

Experimental Workflow

References

- 1. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis Of 2-Deoxy-1-Thioglycosides And Establishing Their Efficient Glycosyl Donor Properties To Prepare Aryl 2-Deoxy Glycosides And 2-Deoxy Oligosaccharides [etd.iisc.ac.in]

- 3. benchchem.com [benchchem.com]

- 4. Investigating the stereo-directing effect of remote participating groups on selectivity in the 2-deoxyglycosylation of galactal - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Selective Deprotection of 2-Deoxy-D-arabino-hexose Propylene Dithioacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deprotection Methodologies

Two primary methods have been identified from the literature for the effective deprotection of dithioacetals under relatively mild conditions:

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) Mediated Oxidative Deprotection: DDQ is a versatile oxidizing agent that has been successfully used for the cleavage of dithioacetals.[3] The reaction is believed to proceed via a hydride transfer mechanism, followed by hydrolysis.[3] This method is often performed in aqueous organic solvents and can be catalytic in DDQ.[3]

-

Trimethylsilyl Chloride (TMSCl) and Sodium Iodide (NaI) System: This metal-free approach offers a mild and inexpensive alternative for the regeneration of carbonyl compounds from dithioacetals.[2][4] The reaction is typically carried out in acetonitrile, where the combination of TMSCl and NaI is thought to generate an active silyl iodide species in situ.[5]

Quantitative Data Summary

The following table summarizes the general reaction conditions and reported yield ranges for the deprotection of various dithioacetals using the selected methods. It is important to note that yields can be substrate-dependent, and optimization may be required for 2-Deoxy-D-arabino-hexose Propylene Dithioacetal.

| Deprotection Method | Reagents and Conditions | Solvent | Typical Reaction Time | General Yield Range (%) | Reference |

| DDQ Oxidation | DDQ (catalytic or stoichiometric) | Aqueous Acetonitrile or Ethyl Acetate | 1 - 24 hours | 80 - 95 | [3][6] |

| TMSCl/NaI System | TMSCl (10-20 eq.), NaI (10-20 eq.) | Acetonitrile | 3 - 24 hours | 54 - 97 | [2][5] |

Note: The yields are based on studies with a range of dithioacetal substrates and may vary for this compound. Optimization of reagent stoichiometry, temperature, and reaction time is recommended.

Experimental Protocols